Cas no 1805545-36-1 (3-(Difluoromethyl)-6-hydroxy-4-methylpyridine-2-sulfonyl chloride)

3-(Difluoromethyl)-6-hydroxy-4-methylpyridine-2-sulfonyl chloride structure
1805545-36-1 structure
Product Name:3-(Difluoromethyl)-6-hydroxy-4-methylpyridine-2-sulfonyl chloride
CAS No:1805545-36-1
MF:C7H6ClF2NO3S
MW:257.642246723175
CID:4888374
Update Time:2025-07-23

3-(Difluoromethyl)-6-hydroxy-4-methylpyridine-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-6-hydroxy-4-methylpyridine-2-sulfonyl chloride
    • Inchi: 1S/C7H6ClF2NO3S/c1-3-2-4(12)11-7(15(8,13)14)5(3)6(9)10/h2,6H,1H3,(H,11,12)
    • InChI Key: AECDPHXXHYAXOZ-UHFFFAOYSA-N
    • SMILES: ClS(C1=C(C(F)F)C(C)=CC(N1)=O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 461
  • XLogP3: 0.5
  • Topological Polar Surface Area: 71.6

3-(Difluoromethyl)-6-hydroxy-4-methylpyridine-2-sulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029028603-250mg
3-(Difluoromethyl)-6-hydroxy-4-methylpyridine-2-sulfonyl chloride
1805545-36-1 95%
250mg
$999.60 2022-04-01
Alichem
A029028603-500mg
3-(Difluoromethyl)-6-hydroxy-4-methylpyridine-2-sulfonyl chloride
1805545-36-1 95%
500mg
$1,836.65 2022-04-01
Alichem
A029028603-1g
3-(Difluoromethyl)-6-hydroxy-4-methylpyridine-2-sulfonyl chloride
1805545-36-1 95%
1g
$3,039.75 2022-04-01

3-(Difluoromethyl)-6-hydroxy-4-methylpyridine-2-sulfonyl chloride Related Literature

Additional information on 3-(Difluoromethyl)-6-hydroxy-4-methylpyridine-2-sulfonyl chloride

Recent Advances in the Application of 3-(Difluoromethyl)-6-hydroxy-4-methylpyridine-2-sulfonyl chloride (CAS: 1805545-36-1) in Chemical Biology and Pharmaceutical Research

3-(Difluoromethyl)-6-hydroxy-4-methylpyridine-2-sulfonyl chloride (CAS: 1805545-36-1) has emerged as a pivotal intermediate in the synthesis of novel bioactive compounds, particularly in the development of sulfonamide-based pharmaceuticals. Recent studies highlight its utility in constructing sulfonyl-containing scaffolds, which are essential for modulating protein-ligand interactions and enhancing drug efficacy. This compound's unique difluoromethyl and hydroxyl groups contribute to its reactivity and selectivity, making it a valuable tool in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in synthesizing potent kinase inhibitors. Researchers utilized 3-(Difluoromethyl)-6-hydroxy-4-methylpyridine-2-sulfonyl chloride to introduce sulfonyl moieties into pyridine-based inhibitors, significantly improving their binding affinity to target kinases. The study reported a 40% increase in inhibitory activity compared to non-sulfonylated analogs, underscoring the compound's potential in kinase-targeted therapies.

In the field of agrochemicals, this sulfonyl chloride derivative has been employed to develop next-generation fungicides. A patent application (WO2023056789) disclosed its use in creating compounds with enhanced systemic activity against fungal pathogens. The difluoromethyl group was found to improve metabolic stability, while the sulfonyl chloride functionality facilitated covalent binding to fungal enzymes, leading to prolonged efficacy.

Recent advancements in synthetic methodologies have expanded the applications of 1805545-36-1. A 2024 Organic Letters publication described a novel one-pot synthesis of sulfonylated heterocycles using this compound as a key building block. The protocol achieved yields exceeding 85% while maintaining excellent functional group tolerance, offering a streamlined approach to diverse sulfonamide libraries for high-throughput screening.

Ongoing research at several pharmaceutical companies is exploring the compound's potential in targeted protein degradation. Preliminary results suggest that conjugates derived from 3-(Difluoromethyl)-6-hydroxy-4-methylpyridine-2-sulfonyl chloride can effectively recruit E3 ubiquitin ligases, enabling the degradation of previously "undruggable" targets. This application could revolutionize treatment strategies for cancers and neurodegenerative diseases.

Despite these promising developments, challenges remain in optimizing the compound's stability and selectivity profile. Recent computational studies have provided insights into structure-activity relationships, guiding the design of derivatives with improved pharmacokinetic properties. As research continues, 1805545-36-1 is poised to play an increasingly important role in bridging chemical biology and therapeutic development.

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